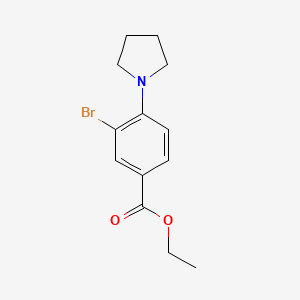

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate

Description

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a brominated aromatic ester featuring a pyrrolidine substituent at the para position relative to the ester group. The compound’s structure combines a benzoate backbone with a bromine atom (electron-withdrawing) and a pyrrolidine ring (electron-donating tertiary amine), creating a unique electronic and steric profile.

Properties

CAS No. |

1131594-39-2 |

|---|---|

Molecular Formula |

C13H16BrNO2 |

Molecular Weight |

298.18 g/mol |

IUPAC Name |

ethyl 3-bromo-4-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C13H16BrNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

HWVOEBLQHQLVFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 3-bromo-4-hydroxybenzoate with pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate often involves large-scale bromination and subsequent reactions in controlled environments to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of biological pathways and interactions.

Medicine: The compound is a key intermediate in the development of pharmaceuticals.

Industry: It is used in the production of fine chemicals, dyes, and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and receptors, influencing biological pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Ethyl Benzoate Derivatives

The following table highlights structural differences between ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate and key analogs from the evidence:

Key Observations:

- Bromine vs. Non-Halogenated Analogs: The bromine at position 3 in the target compound enhances molecular weight (∼80 g/mol added) and polarizability compared to non-brominated analogs like ethyl 4-(dimethylamino)benzoate. Bromine’s electron-withdrawing nature may also increase susceptibility to nucleophilic aromatic substitution .

- Pyrrolidine vs. Piperazine or Diketopyrrolidine : Pyrrolidine (5-membered ring) offers less steric hindrance and lower basicity (pKa ∼11) compared to piperazine (6-membered ring, pKa ∼9.8 for secondary amines). Diketopyrrolidine derivatives (e.g., from ) introduce electron-withdrawing ketones, reducing amine basicity and altering solubility .

- Ester Group Positioning: The ester at position 1 (ortho to bromine) may influence steric interactions in reactions or binding scenarios compared to analogs with substituents at other positions (e.g., I-6230’s phenethylamino group at position 4) .

Physicochemical Properties

- Solubility: The pyrrolidine group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely aromatic analogs like ethyl benzoate. However, bromine’s hydrophobicity may reduce aqueous solubility relative to dimethylamino-substituted analogs (e.g., ethyl 4-(dimethylamino)benzoate) .

- Thermal Stability: Bromine’s presence likely increases melting/boiling points compared to non-halogenated derivatives. For example, ethyl 4-(dimethylamino)benzoate has a reported melting point of ∼85–90°C, while brominated analogs may exceed 100°C .

Biological Activity

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a pyrrolidine ring attached to a benzoate moiety. This article provides an in-depth analysis of its biological activity, synthesis, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 298.18 g/mol

- Structural Features : The compound contains a bromine atom, a pyrrolidinyl group, and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The introduction of the bromine atom at the 3-position of the benzoate ring.

- Pyrrolidine Attachment : Nucleophilic substitution involving pyrrolidine to form the final compound.

- Purification : The product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and in potential anticancer applications. The presence of the pyrrolidinyl group enhances its interaction with biological targets, which may include:

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in disease pathways, including cancer proliferation.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-bromo-4-(methylpiperazin-1-yl)benzoate | Contains a methylpiperazine instead of pyrrolidine | May exhibit different biological activities due to piperazine's properties |

| Mthis compound | Methyl instead of ethyl group | Potentially different solubility and reactivity |

| Ethyl 3-amino-4-(pyrrolidin-1-yl)benzoate | Amino group replaces bromine | May have different pharmacological effects due to amino functionality |

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound can interact with various enzymes, influencing their activity. For instance, studies involving enzyme inhibition assays have shown promising results in reducing enzyme activity related to cancer progression.

Cytotoxicity Assays

Recent cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits significant antiproliferative effects. The compound was tested against several cell lines, including breast and prostate cancer cells, showing IC values indicative of its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.